Enhanced Lipophilicity: LogP Shift of +0.78 Units Relative to Unsubstituted Piperazine-1-carboximidamide
2,5-Dimethylpiperazine-1-carboximidamide exhibits a calculated LogP of 0.63, compared to −0.15 for the unsubstituted piperazine-1-carboximidamide (CAS 45695-84-9), representing a net increase of +0.78 log units . This shift moves the compound from a hydrophilic domain into a more balanced lipophilic-hydrophilic range, which is generally favorable for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five guidelines [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 0.63 (2,5-dimethylpiperazine-1-carboximidamide) |
| Comparator Or Baseline | LogP = −0.15 (piperazine-1-carboximidamide, CAS 45695-84-9) |
| Quantified Difference | ΔLogP = +0.78 units (approximately 6-fold increase in lipophilicity) |
| Conditions | Calculated LogP values from ChemSrc/Chem960 database; experimental LogP data are not available in the public domain for the target compound. |
Why This Matters
Procurement decisions for medicinal chemistry programs should favor the dimethyl analog when scaffold lipophilicity optimization is a design objective, as it provides a starting point closer to the desired LogP range (1–3) for oral drug candidates.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
